Cas no 107680-33-1 (2,3-Butanediol,3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)-)

107680-33-1 structure
Productnaam:2,3-Butanediol,3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)-
2,3-Butanediol,3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3-Butanediol,3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- 1,1-dimethyl-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propylene glycol
- 3-METHYL-2-PHENYL-1-(1H-1,2,4-TRIAZOL-1-YL)-2,3-BUTANEDIOL
- ACMC-20mb4s
- AG-D-23575
- AGN-PC-00QERU
- CHEMBL267083
- CTK4A5673
- 2,3-Butanediol, 3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)-
- 3-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
- 107680-33-1
- DTXSID40910492
-
- Inchi: InChI=1S/C13H17N3O2/c1-12(2,17)13(18,8-16-10-14-9-15-16)11-6-4-3-5-7-11/h3-7,9-10,17-18H,8H2,1-2H3
- InChI-sleutel: LFBOIMWHYNZQRM-UHFFFAOYSA-N
- LACHT: C1C=CC(C(C(O)(C)C)(O)CN2C=NC=N2)=CC=1
Berekende eigenschappen
- Exacte massa: 247.13221
- Monoisotopische massa: 247.132
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 279
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 71.2A^2
Experimentele eigenschappen
- Dichtheid: 1.18
- Kookpunt: 477.4°C at 760 mmHg
- Vlampunt: 242.5°C
- Brekindex: 1.583
- PSA: 71.17
- LogboekP: 0.93680
2,3-Butanediol,3-methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)- Gerelateerde literatuur
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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